B/B Homodimerizer

Overview

Description

The B/B Homodimerizer, also known as AP20187, is a cell-permeable ligand used to dimerize FK506-binding protein (FKBP) fusion proteins . This molecule initiates biological signaling cascades and gene expression or disrupts protein-protein interactions . It is a synthetic, membrane-permeant ligand that induces homodimerization of proteins fused to the DmrB dimerization domain .

Molecular Structure Analysis

The molecular weight of this compound is 1482.8 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

The this compound is used to induce homodimerization of proteins containing the DmrB domain . When added to live cells expressing a DmrB-tagged protein, it induces protein-protein interactions .Physical And Chemical Properties Analysis

The this compound is a clear, colorless liquid . It is a membrane-permeant ligand . Unfortunately, detailed physical and chemical properties were not found in the search results.Scientific Research Applications

B-ZIP Protein Dimerization : B-ZIP transcription factors, which include B/B Homodimerizer, bind to DNA as homodimers or heterodimers, influencing gene transcription. The ability of these proteins to form a variety of dimers contributes to a vast range of transcriptional controls (Vinson et al., 2002).

Protein Homodimerization in Biological Assemblies : The construction of a hybrid coordination motif on the surface of cytochrome cb(562) enabled the formation of a discrete protein dimer. This shows how homodimerization can be utilized in protein engineering and manipulation, relevant in the context of this compound (Radford et al., 2010).

Evolution of B Proteins in Flower Development : In the evolution of floral homeotic proteins, homodimerization evolved into heterodimerization. This shift in dimerization behavior has implications for understanding the functional evolution of proteins like this compound (Winter et al., 2002).

Transcriptional Control via p65 Homodimers : p65 homodimers, part of the NF-kappa B transcription factor, demonstrate that homodimer formation can play a distinct role in gene expression regulation, which is relevant for understanding the actions of this compound (Ganchi et al., 1993).

Comparison of B-ZIP Motifs in Different Species : The study of B-ZIP motifs in various species, including the role of homodimerization, provides insights into the specificity and diversity of protein interactions relevant to this compound (Deppmann et al., 2004).

Bcl-2 Homodimerization in Apoptotic Control : The Bcl-2 protein, which can form homodimers like the this compound, is involved in controlling apoptosis. Understanding its dimerization mechanisms is crucial for developing therapeutic interventions (Zhang et al., 2004).

Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Safety and Hazards

The B/B Homodimerizer is classified as a Category 1A Carcinogen and a Category 2 Flammable Liquid . It is recommended to use personal protection equipment when handling this chemical . It is also advised to use explosion-proof electrical/ventilating/lighting equipment and to take action to prevent static discharges .

Future Directions

The B/B Homodimerizer has been used in over 2,000 research groups, with over 400 scientific publications to date . It has been used for functional studies of receptor and non-receptor tyrosine kinases, receptor and non-receptor serine/threonine kinases, non-kinase receptors, signaling proteases, adaptor proteins, cell adhesion and rolling, DNA looping, activation of recombinase, RNA splicing, protein splicing, and glycosylation . This suggests that the this compound will continue to be a valuable tool in various areas of biological research.

properties

IUPAC Name |

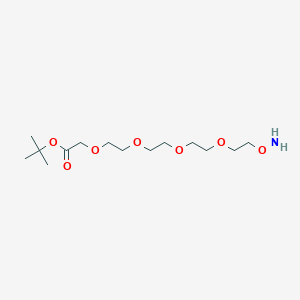

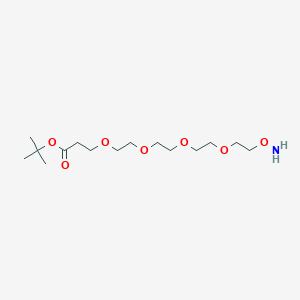

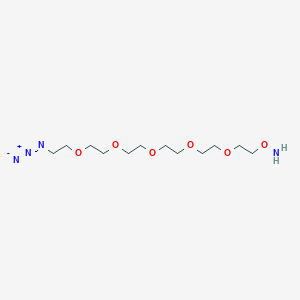

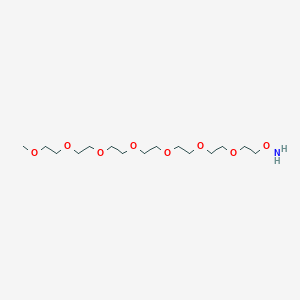

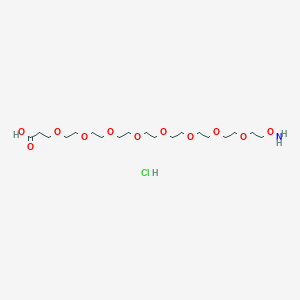

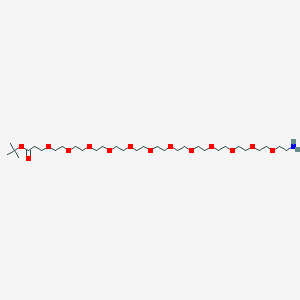

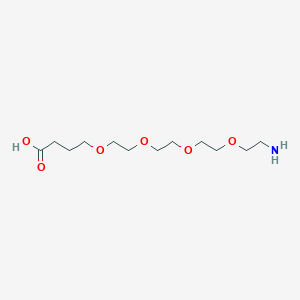

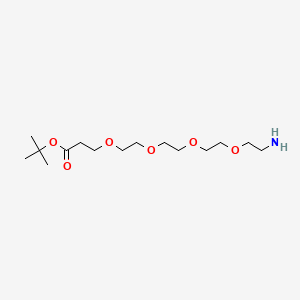

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBGUMKAXUXKGI-BPNHAYRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H107N5O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101098203 | |

| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195514-80-8 | |

| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195514-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AP 20187 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of AP20187?

A1: AP20187 exerts its effects by binding to and inducing the dimerization of proteins containing a modified FK506 binding protein (FKBP) domain, specifically the Fv2E variant. [, , , ] This dimerization can activate downstream signaling pathways depending on the protein fused to the FKBP domain.

Q2: What are some examples of proteins that have been successfully targeted by AP20187 for dimerization?

A2: Researchers have fused the FKBP domain to a variety of proteins, including: * Receptor tyrosine kinases: Including fibroblast growth factor receptor 1 (FGFR1), [, ] the thrombopoietin receptor (Mpl), [, ] and the insulin receptor. [] * Cytokine receptors: Such as the interleukin-6 receptor (gp130) [] and kinase insert domain-containing receptor (KDR). [] * Other signaling proteins: Like the Ste20-like kinase (SLK) [] and the E2-conjugating enzyme Cdc34. []

Q3: What is the molecular formula and weight of AP20187?

A3: Unfortunately, the exact molecular formula and weight are not consistently reported in the provided research papers.

Q4: Is there any spectroscopic data available for AP20187?

A4: The provided papers do not contain specific spectroscopic data for AP20187.

Q5: Has AP20187 been used successfully in in vivo studies?

A6: Yes, AP20187 has demonstrated efficacy in several animal models, including mice and Xenopus laevis . [, , , , , , , , ]

Q6: Are there concerns regarding the stability of AP20187 under physiological conditions?

A6: While the provided papers don't directly address stability issues, the successful use of AP20187 in in vivo models suggests adequate stability for those experimental setups.

Q7: Does AP20187 possess any inherent catalytic activity?

A8: No, AP20187 itself does not possess catalytic properties. Its function relies solely on its ability to induce dimerization of target proteins. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.